molecular formula C18H13N2O7P B1605450 Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester CAS No. 38873-91-5

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester

Cat. No.: B1605450
CAS No.: 38873-91-5
M. Wt: 400.3 g/mol
InChI Key: WQSNPTABRVOQCQ-UHFFFAOYSA-N
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Description

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester is an organophosphorus compound with significant applications in various fields. It is characterized by the presence of a phosphonic acid group bonded to a phenyl ring and two p-nitrophenyl ester groups. This compound is known for its stability and reactivity, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester can be synthesized through the reaction of phenol with nitric acid. The process involves mixing nitric acid with phenol and heating the mixture. After the reaction, the product is neutralized with a base, and water is evaporated to obtain the final compound . Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound can occur under both acidic and basic conditions, leading to the formation of phosphonic acid and phenol derivatives . Oxidation reactions can be facilitated by reagents such as hydrogen peroxide, resulting in the formation of oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include phosphonic acid derivatives, phenol derivatives, and various substituted products depending on the reagents used.

Mechanism of Action

The mechanism of action of phosphonic acid, phenyl-, bis(p-nitrophenyl) ester involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by mimicking the natural substrates of these enzymes. The compound’s ester groups can undergo hydrolysis, releasing active phosphonic acid that interacts with the enzyme’s active site . This interaction can disrupt normal enzyme function and inhibit biological processes.

Comparison with Similar Compounds

Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual ester groups, which provide distinct reactivity and stability compared to other phosphonic acid derivatives.

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure and reactivity make it valuable for research and industrial purposes

Properties

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)-phenylphosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N2O7P/c21-19(22)14-6-10-16(11-7-14)26-28(25,18-4-2-1-3-5-18)27-17-12-8-15(9-13-17)20(23)24/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSNPTABRVOQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192127
Record name Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38873-91-5
Record name Bis(4-nitrophenyl) P-phenylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38873-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, phenyl-, bis(p-nitrophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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